Bis(4-ethynylphenyl)methane
Description
Significance of Ethynylphenyl-Bridged Scaffolds in Reticular Chemistry
Reticular chemistry focuses on the design and synthesis of crystalline porous materials by linking molecular building blocks into predetermined ordered structures. berkeley.eduberkeley.edu Ethynylphenyl-bridged scaffolds, such as Bis(4-ethynylphenyl)methane, are crucial components in this field. The rigid and linear nature of the ethynylphenyl units allows for the construction of well-defined and highly porous frameworks. rsc.orgossila.com These frameworks, including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), exhibit exceptional properties such as high surface areas and tunable pore sizes, making them suitable for applications in gas storage and separation. ossila.comrsc.org
The terminal alkyne groups of ethynylphenyl scaffolds are highly reactive and can participate in various coupling reactions, such as Sonogashira, Glaser, and click reactions, to form extended two-dimensional or three-dimensional networks. researchgate.netrsc.org This versatility in chemical transformations allows for the precise engineering of framework properties to meet the demands of specific applications. rsc.org The resulting materials often possess remarkable thermal and chemical stability, a direct consequence of the strong covalent bonds forming the framework. northwestern.edu
Historical Development of Tetrahedral Building Blocks in Porous Materials Science
The concept of using tetrahedral building blocks to create porous materials has been a significant advancement in materials science. berkeley.edu Initially, much of the focus was on inorganic materials like zeolites and diamondoid networks. diva-portal.org The realization that organic molecules with tetrahedral geometry could be used to construct purely organic or metal-organic porous structures marked a pivotal moment in the field. berkeley.eduacs.org
Early work in the late 20th century demonstrated the potential of connecting tetrahedral nodes to form robust, porous frameworks. diva-portal.org The development of synthetic methodologies to create molecules like tetrakis(4-ethynylphenyl)methane (B1631557) and its analogues provided the necessary tools for chemists to design and assemble these complex structures. nih.govrsc.org These tetrahedral building blocks, with their four points of extension, are fundamental to creating three-dimensional networks with high porosity and low density. berkeley.eduacs.org The ability to functionalize the arms of these tetrahedral units before or after polymerization further expanded the scope of accessible materials and their potential applications. rsc.orgrsc.org
Role of this compound in Organic Synthesis and Polymer Chemistry
Beyond its use in reticular chemistry, this compound serves as a valuable precursor in organic synthesis and a key monomer in polymer chemistry. Its synthesis has been reported through various methods, often involving Sonogashira coupling reactions. rsc.org The presence of two terminal alkyne functionalities makes it an ideal cross-linking agent and building block for the synthesis of hyperbranched and network polymers. researchgate.net
Polymers derived from this compound often exhibit high thermal stability and desirable mechanical properties. For instance, it has been used in the synthesis of poly(ester-imide)s and other high-performance polymers. ijsrst.com The polymerization can proceed through various mechanisms, including cycloaddition reactions like the Diels-Alder reaction, leading to the formation of porous polyphenylenes with exceptional gas uptake capacities. rsc.org The resulting polymers find applications in areas such as gas storage, separation, and as matrices for advanced composite materials. rsc.orgrsc.org
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂ |
| Molecular Weight | 216.28 g/mol |
| CAS Number | 6140-83-6 bldpharm.com |
| Appearance | White to off-white powder |
| Melting Point | 98-102 °C |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H12 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-ethynyl-4-[(4-ethynylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H12/c1-3-14-5-9-16(10-6-14)13-17-11-7-15(4-2)8-12-17/h1-2,5-12H,13H2 |
InChI Key |
NLFWFFURMXKXFH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)CC2=CC=C(C=C2)C#C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Bis 4 Ethynylphenyl Methane
Established Synthetic Routes to Bis(4-ethynylphenyl)methane Precursors
The synthesis of this compound typically proceeds via a two-stage process. The initial stage involves the construction of a core bis(4-halophenyl)methane structure, which then serves as a precursor for the introduction of the terminal alkyne functionalities in the second stage.
Synthesis from Halogenated Methane (B114726) Derivatives
A primary and well-established method for constructing the diphenylmethane (B89790) framework is the Friedel-Crafts alkylation. chemicalbook.comadichemistry.com This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst. To synthesize the necessary precursors for this compound, such as bis(4-bromophenyl)methane or bis(4-iodophenyl)methane (B183891), a halogenated benzene (B151609) is reacted with a dihalomethane, like dichloromethane (B109758), or a benzyl (B1604629) halide. adichemistry.comgoogle.com
The reaction of excess benzene (or a substituted benzene) with dichloromethane in the presence of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), leads to the formation of the diphenylmethane skeleton. adichemistry.com The two chlorine atoms of the dichloromethane are successively replaced by phenyl groups. To obtain the desired 4,4'-disubstituted precursor, a halo-substituted benzene is used as the starting aromatic compound. For instance, the reaction of bromobenzene (B47551) with dichloromethane under Friedel-Crafts conditions yields bis(4-bromophenyl)methane. The choice of catalyst is crucial, with Lewis acids like AlCl₃, ferric chloride (FeCl₃), or zinc chloride (ZnCl₂) being commonly employed. chemicalbook.comtaylorandfrancis.com The reaction conditions, including temperature and reactant stoichiometry, must be carefully controlled to favor the desired disubstituted product and minimize the formation of polysubstituted byproducts.
A similar approach involves the reaction of a benzyl halide with benzene in the presence of a catalyst. google.com For precursor synthesis, this would translate to reacting a 4-halobenzyl halide with a halobenzene. For example, reacting 4-bromobenzyl chloride with bromobenzene can yield bis(4-bromophenyl)methane.
Table 1: Examples of Friedel-Crafts Reactions for Diphenylmethane Precursor Synthesis This table is interactive. You can sort and filter the data.
| Aromatic Substrate | Alkylating Agent | Catalyst | Product |
|---|---|---|---|
| Benzene | Dichloromethane | AlCl₃ | Diphenylmethane adichemistry.com |
| Benzene | Benzyl Chloride | AlCl₃ | Diphenylmethane chemicalbook.comgoogle.com |
| Bromobenzene | Dichloromethane | Lewis Acid | Bis(4-bromophenyl)methane |
| Iodobenzene | Dichloromethane | Lewis Acid | Bis(4-iodophenyl)methane |
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Sonogashira-Hagihara Reaction)
The introduction of the crucial ethynyl (B1212043) groups at the 4 and 4' positions of the diphenylmethane core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira-Hagihara reaction being the most prominent method. libretexts.orglibretexts.org This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org
In this context, a bis(4-halophenyl)methane precursor, typically bis(4-iodophenyl)methane or bis(4-bromophenyl)methane, is coupled with a terminal alkyne. To generate the parent compound, this compound, a protected alkyne such as trimethylsilylacetylene (B32187) (TMSA) is often used. libretexts.org The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], and requires a copper(I) salt, typically cuprous iodide (CuI), as a co-catalyst. libretexts.orghes-so.ch An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is used as the solvent and to neutralize the hydrogen halide formed during the reaction. silicycle.com
The general catalytic cycle involves several key steps:
Oxidative Addition : The aryl halide (R-X) adds to the Pd(0) catalyst to form a Pd(II) intermediate. wikipedia.org
Transmetalation : The copper(I) co-catalyst reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. This intermediate then transfers the acetylide group to the palladium(II) complex. youtube.com
Reductive Elimination : The final step involves the elimination of the desired product (R-C≡CR') from the palladium complex, regenerating the Pd(0) catalyst. wikipedia.org
After the cross-coupling reaction with trimethylsilylacetylene, the resulting bis[4-(trimethylsilylethynyl)phenyl]methane is subjected to a deprotection step. This is typically achieved by treating the compound with a mild base, such as potassium carbonate in methanol, or a fluoride (B91410) source to remove the trimethylsilyl (B98337) groups and yield the final product, this compound.
Derivatization Strategies for Functionalized this compound Analogues
Introduction of Heteroatoms and Diverse Functional Groups
The synthesis of functionalized analogues of this compound can be achieved by incorporating various functional groups or heteroatoms into the molecular structure. A common strategy is to begin with a diphenylmethane precursor that is already substituted on the aromatic rings. These substituents can be introduced either before or after the Friedel-Crafts reaction that forms the diphenylmethane core.
For example, starting with substituted halobenzenes such as 2,5-dialkoxy-4-bromoaniline allows for the synthesis of precursors like bis(4-bromo-2,5-dialkoxyphenyl)methane. epa.gov These alkoxy-functionalized precursors can then undergo the Sonogashira coupling reaction to yield the corresponding dialkoxy-substituted this compound analogues. This approach allows for the precise placement of functional groups that can modulate the electronic properties, solubility, and self-assembly behavior of the final molecule. A variety of functional groups, including alkyl, alkoxy, nitro, and others, can be incorporated using this methodology. google.com
Synthesis of Extended Ethynyl-Containing Analogues
This compound serves as a valuable building block for the synthesis of larger, π-conjugated systems known as oligo(phenyleneethynylene)s (OPEs). mdpi.commdpi.comresearchgate.net These materials are of interest for their potential applications in molecular electronics and optoelectronics. mdpi.com The terminal alkyne groups of this compound can undergo further Sonogashira cross-coupling reactions with dihaloarenes, acting as an "A2" type monomer.
For instance, reacting this compound with a 1,4-dihalogenated benzene derivative (a "B2" type monomer) under palladium/copper catalysis leads to the formation of a linear polymer or oligomer. The length and properties of these extended analogues can be controlled by the stoichiometry of the reactants and the reaction conditions. This strategy allows for the creation of rigid-rod polymers with extended conjugation, where the diphenylmethane unit introduces a flexible "kink" into the polymer backbone. rsc.org This approach has been used to create a variety of OPEs with tunable shapes and self-assembly characteristics. researchgate.net
Optimization of Reaction Conditions and Scalability Considerations for this compound Synthesis
The large-scale synthesis of this compound requires careful optimization of both the precursor formation and the cross-coupling steps to ensure high yields, purity, and cost-effectiveness.
For the Friedel-Crafts alkylation, key considerations include the choice of a recyclable and highly active catalyst to replace traditional Lewis acids like AlCl₃, which are difficult to recover and reuse. google.com Optimizing the molar ratio of the aromatic substrate to the alkylating agent is critical to prevent over-alkylation and the formation of complex product mixtures. adichemistry.com
The Sonogashira-Hagihara reaction presents several parameters for optimization.
Catalyst System : While traditional Pd/Cu systems are effective, the copper co-catalyst can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), forming diacetylene byproducts. libretexts.org This reduces the yield and complicates purification. Therefore, developing copper-free Sonogashira protocols is a significant area of optimization. This often involves using a different base or a specific ligand system that facilitates the reaction without copper.
Ligand Choice : The nature of the phosphine (B1218219) ligands on the palladium catalyst can significantly influence its activity and stability. Bidentate ligands have been explored as alternatives to the common monodentate triphenylphosphine. libretexts.org
Solvent and Base : The choice of solvent and base can affect reaction rates and yields. Optimizing these can lead to milder reaction conditions and easier product isolation. hes-so.ch
Scalability : On a larger scale, the cost of the palladium catalyst and the removal of residual metal impurities from the final product become major concerns. silicycle.com Research has focused on developing heterogeneous catalysts or single-atom catalysts that offer easier separation and recyclability. hes-so.ch Additionally, efficient methods for scavenging residual palladium from the reaction mixture, such as using specialized silica (B1680970) or activated carbon, are crucial for producing high-purity material, especially for applications in electronics or pharmaceuticals. silicycle.com Increasing the concentration of reactants can also improve process efficiency by reducing solvent waste, a key consideration for green chemistry and industrial-scale production. hes-so.ch
Table 2: Key Optimization Parameters for Sonogashira Coupling This table is interactive. You can sort and filter the data.
| Parameter | Standard Condition | Optimization Goal | Rationale |
|---|---|---|---|
| Co-catalyst | CuI | Copper-free conditions | Prevent alkyne homocoupling (Glaser byproducts) libretexts.org |
| Catalyst Loading | 1-5 mol% Pd | Lower catalyst loading | Reduce cost and metal contamination silicycle.com |
| Catalyst Type | Homogeneous Pd(PPh₃)₄ | Heterogeneous or recyclable catalyst | Simplify purification and catalyst reuse hes-so.ch |
| Reaction Medium | Dilute solution | Higher concentration | Reduce solvent waste, improve throughput hes-so.ch |
| Purification | Chromatography | Metal scavenging, crystallization | Improve efficiency and scalability for impurity removal silicycle.com |
Polymerization and Network Formation Utilizing Bis 4 Ethynylphenyl Methane
Covalent Organic Frameworks (COFs) Based on Bis(4-ethynylphenyl)methane
Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and tunable porosity. The precise arrangement of molecular building blocks through strong covalent bonds allows for the pre-design of their network topology and pore metrics.
The rational design of COFs relies on the principles of reticular chemistry, where the geometry of the molecular building blocks (monomers) dictates the topology of the resulting extended network. Building blocks are generally classified as "nodes" or "linkers." The dimensionality and structure of the COF are determined by the connectivity of these components.
For the construction of 3D COFs, building blocks with tetrahedral geometry, such as derivatives of tetraphenylmethane (B1200815), are often employed as nodes. For instance, a tetrahedral monomer like tetrakis(4-aminophenyl)methane (B1314661) can be combined with linear linkers to produce 3D frameworks with a diamondoid (dia) topology.
In this context, this compound, with its two reactive points, would typically function as a bent or V-shaped linker. When combined with nodes of higher connectivity (e.g., trigonal planar or tetrahedral monomers), it could in principle be used to construct complex 2D or 3D frameworks. The angle between the two phenyl groups would be a critical parameter influencing the pore size and shape of the resulting COF. However, the scientific literature does not currently provide specific examples of COFs synthesized using this compound as a primary building block.
The synthesis of COFs is predominantly achieved through reactions that are reversible, which allows for "error-correction" during the crystallization process, leading to highly ordered materials. One of the most common and robust methods for COF synthesis is the formation of imine linkages via the condensation reaction (Schiff base formation) between aldehyde and amine functional groups. This method is valued for producing COFs with high chemical and thermal stability.
For this compound to be incorporated into an imine-linked COF, it would first need to be chemically modified. Its terminal alkyne groups would have to be converted into either amine or aldehyde functionalities to participate in the Schiff base reaction. Alternatively, it could serve as a core structure from which amine or aldehyde groups are extended. While this synthetic pathway is theoretically feasible, there are no detailed research findings or data available in the reviewed literature describing the synthesis of imine-linked COFs specifically derived from this compound.
The Sonogashira-Hagihara cross-coupling reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. Given that this compound possesses two terminal alkyne groups, it is an ideal monomer for polymerization via this method.
In principle, the reaction of this compound with polyhalogenated aromatic monomers (e.g., 1,3,5-tribromobenzene (B165230) or tetrakis(4-bromophenyl)methane) under Sonogashira-Hagihara conditions could yield a porous, covalently-linked framework. The geometry of the halogenated co-monomer would control the topology and dimensionality of the resulting network. Despite the suitability of this reaction for forming extended conjugated polymer networks, specific examples of its application for the synthesis of crystalline COFs using this compound are not documented in existing research.
Porous Organic Polymers (POPs) and Hyper-Crosslinked Polymers (HCPs) from this compound
POPs and HCPs are classes of amorphous, highly cross-linked porous materials that are valued for their high surface areas, stability, and synthetic versatility. Unlike crystalline COFs, these materials lack long-range order but offer robust performance in applications like gas sorption and catalysis.
The key to designing POPs with desired porosity lies in the selection of monomers and the method of polymerization. The porosity, including the specific surface area (often measured by the Brunauer–Emmett–Teller, or BET, method) and pore size distribution, can be tuned by several factors.
Monomer Structure: The length, rigidity, and geometry of the monomer units are critical. Longer, more rigid linkers can lead to larger pores, while the intrinsic geometry of a monomer like this compound would contribute to the formation of permanent microporosity.
Cross-linking: The degree and nature of cross-linking determine the rigidity of the network and its ability to maintain porosity after the removal of solvent.
Synthetic Conditions: The choice of solvent and reaction conditions can influence the phase separation and pore formation process during polymerization.
While extensive research has been conducted on tuning the porosity of POPs using various building blocks, specific data on POPs synthesized from this compound is limited. The table below illustrates the general relationship between monomer characteristics and resulting polymer porosity, based on established principles in the field.
| Monomer Characteristic | Influence on Porosity | Example Monomer | Resulting BET Surface Area (m²/g) |
|---|---|---|---|
| High Rigidity & Connectivity (Tetrahedral) | High surface area, microporous | Tetrakis(4-ethynylphenyl)methane (B1631557) | Reported values can be exceptionally high (1700-1900) |
| Linear, Rigid | Can form ordered pores, variable surface area | 1,4-Diethynylbenzene (B1207667) | Variable, depends on co-monomer |
| Bent, Difunctional | Contributes to microporosity, disrupts packing | This compound | Not Reported |
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example and is frequently used to synthesize HCPs. This reaction forms a stable triazole ring from an alkyne and an azide (B81097).
This compound, as a dialkyne, is a suitable monomer for CuAAC-based polymerization. By reacting it with multifunctional azide monomers (e.g., 1,3,5-tris(azidomethyl)benzene), a robust, hyper-crosslinked network can be formed. The resulting triazole linkages contribute to the rigidity and nitrogen content of the polymer.
Research has demonstrated the synthesis of HCPs from the structurally related tetrahedral monomer, tetrakis(4-ethynylphenyl)methane. In one such study, this tetraalkyne was reacted with 1,4-diazidobenzene (B1593745) to produce a microporous polymer network. The properties of this polymer are summarized in the table below to illustrate the outcomes of this synthetic approach. No corresponding data for an HCP derived specifically from this compound has been found in the literature.
| Property | Value |
|---|---|
| Monomers | Tetrakis(4-ethynylphenyl)methane and 1,4-Diazidobenzene |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) |
| Yield | 76% |
| Appearance | Brown Powder |
| Elemental Analysis (Found) | C: 67.20%, H: 4.03%, N: 20.11% |
Thiol-Yne Reactions in Porous Polymer Formation
The synthesis of porous organic polymers (POPs) benefits significantly from the application of thiol-yne click chemistry, a method noted for its high efficiency and mild reaction conditions. This reaction typically proceeds via a radical-mediated mechanism, often initiated by a radical initiator like azobisisobutyronitrile (AIBN), or through photo-initiation. The process is characterized by its metal-free nature, high yields, and the production of polymers with excellent thermal stability and insolubility in common organic solvents.
This compound, with its two terminal alkyne groups, is an ideal monomer for creating cross-linked polymer networks through this reaction. When combined with multifunctional thiols, it undergoes polymerization to form a three-dimensional, hyper-crosslinked structure. The resulting porous polymers exhibit significant Brunauer–Emmett–Teller (BET) surface areas, reaching up to 650 m²/g, which is advantageous for applications in gas storage and separation. The versatility of the thiol-yne reaction allows for the facile preparation of these advanced materials under cost-effective conditions.
The reaction mechanism involves the addition of a thiol radical to the alkyne moiety of this compound, followed by chain propagation steps that lead to the formation of a highly cross-linked network. The properties of the resulting porous polymers, such as their thermal stability and insolubility, are direct consequences of this robust network structure.
Table 1: Characteristics of Porous Polymers from Thiol-Yne Reactions
| Property | Description |
|---|---|
| Reaction Type | Radical-mediated thiol-yne click reaction |
| Monomers | This compound and multifunctional thiols |
| Reaction Conditions | Mild, metal-free |
| Polymer Structure | Three-dimensional, hyper-crosslinked |
| Key Features | High yields, high thermal stability, insolubility |
| Surface Area | Up to 650 m²/g (BET) |
Control of Network Topology and Morphology
The macroscopic properties of polymers derived from this compound are intrinsically linked to their network topology and morphology. Control over these features at the molecular level is crucial for tailoring the material for specific applications. Key parameters that can be adjusted during the polymerization process include monomer concentration, solvent choice (porogen), and polymerization temperature.
The choice of solvent, or porogen, is a critical factor in determining the porous properties of the resulting polymer network. In the synthesis of porous monoliths, a thermodynamically poor solvent for the growing polymer chains will lead to earlier phase separation, resulting in larger pores. Conversely, a thermodynamically good solvent will result in smaller pores. The concentration of the monomers also plays a role; higher monomer concentrations within the swollen nuclei formed during phase separation can lead to more rapid polymer growth within these nuclei.
The polymerization temperature can also be used to control the internal structure of the porous polymer. For instance, higher temperatures can lead to a more developed specific surface area. By carefully selecting these polymerization parameters, it is possible to fine-tune the pore size, pore volume, and specific surface area of the resulting polymer from a single set of monomers.
Table 2: Parameters for Controlling Polymer Network Morphology
| Parameter | Effect on Morphology |
|---|---|
| Solvent (Porogen) Quality | A poor solvent leads to larger pores due to earlier phase separation. A good solvent results in smaller pores. |
| Monomer Concentration | Influences the rate of polymer growth within phase-separated nuclei. |
| Polymerization Temperature | Affects the specific surface area and pore size distribution. |
Metal-Organic Frameworks (MOFs) Incorporating this compound Linkers
Ligand Design for MOF Construction
The design of the organic linker is a cornerstone in the construction of metal-organic frameworks (MOFs), as the linker's geometry, rigidity, and functionality dictate the topology and properties of the final framework. This compound is a promising candidate as a linear and rigid linker for MOF synthesis. Its rigid backbone, a consequence of the phenyl and ethynyl (B1212043) groups, allows for the formation of well-defined and porous structures.
The two terminal ethynyl groups provide coordination sites for metal ions, enabling the formation of a three-dimensional framework. The length of the linker is a critical parameter that influences the pore size and the potential for interpenetration of the network. The rigid nature of this compound can help to prevent the collapse of the porous structure upon removal of solvent molecules. Furthermore, the ethynyl groups can serve as reactive sites for post-synthetic modification, allowing for the introduction of additional functionalities into the MOF.
Coordination Chemistry in MOF Synthesis
The formation of MOFs is governed by the coordination chemistry between the metal ions (or clusters), which act as nodes, and the organic linkers that bridge these nodes. The coordination of this compound with metal ions would involve the π-system of the alkyne groups interacting with the metal centers. The specific coordination mode will depend on the nature of the metal ion and the reaction conditions.
The linear geometry of this compound is expected to favor the formation of frameworks with specific topologies. For example, in combination with metal clusters that have a square-planar or octahedral coordination geometry, it could lead to the formation of frameworks with pcu (primitive cubic unit) or other predictable network topologies. The coordination of the ethynyl groups to the metal centers is a key factor in the assembly of the robust and porous framework. The strength and directionality of these coordination bonds are crucial for the stability and permanent porosity of the resulting MOF.
Post-Synthetic Modification in MOF Systems
Post-synthetic modification (PSM) is a powerful technique for functionalizing MOFs after their initial synthesis, allowing for the introduction of chemical groups that might not be stable under the conditions of MOF formation. The ethynyl groups of this compound incorporated into a MOF structure are ideal handles for PSM. acs.orgrsc.orgnih.gov
One of the most common and efficient PSM reactions involving alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. nih.gov This allows for the covalent attachment of a wide variety of azide-containing molecules to the MOF framework. nih.gov This method has been successfully used to introduce new functionalities into MOFs without compromising their crystalline structure. The nitrile oxide-alkyne cycloaddition is another catalyst-free click reaction that can be used for the PSM of alkyne-containing MOFs. acs.orgnih.gov
These PSM strategies enable the tailoring of the chemical environment within the pores of the MOF, which can be used to enhance properties such as gas sorption selectivity, catalytic activity, and sensing capabilities. The ability to perform these modifications highlights the versatility of using this compound as a functional linker in MOF chemistry.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Advanced Research Applications in Materials Science
Gas Adsorption and Separation in Bis(4-ethynylphenyl)methane-Derived Materials
Porous materials derived from this compound and its analogs, such as tetrakis(4-ethynylphenyl)methane (B1631557), exhibit high surface areas and tunable pore sizes, making them excellent candidates for gas adsorption and separation applications. The rigid, three-dimensional networks created by these building blocks provide stable and accessible sites for gas molecules.
The capture of carbon dioxide (CO₂) is a critical area of research to mitigate greenhouse gas emissions. Porous organic polymers (POPs) synthesized from ethynyl-based monomers have demonstrated significant potential for CO₂ capture due to their large surface areas and the ability to introduce CO₂-philic functional groups.
Research into porous aromatic frameworks (PAFs) has shown that the incorporation of functional groups such as –COOH, –NH₂, and –OH into the polymer backbone can enhance CO₂ uptake and selectivity. For instance, PAFs functionalized with amino groups exhibit higher isosteric heats of CO₂, indicating stronger interactions with CO₂ molecules and leading to greater selectivity for CO₂ over other gases like nitrogen (N₂). Similarly, carboxyl-functionalized networks have demonstrated high CO₂ uptake per unit of surface area.
The selectivity of these materials for CO₂ over other gases, such as nitrogen (N₂) and methane (B114726) (CH₄), is a crucial factor for practical applications like flue gas purification and natural gas sweetening. Materials with tailored pore sizes, close to the kinetic diameter of CO₂, can exhibit high selectivity through size exclusion. The introduction of polar functional groups into the framework of materials derived from this compound can also enhance CO₂ selectivity due to favorable dipole-quadrupole interactions.
Table 1: CO₂ Adsorption and Selectivity in Functionalized Porous Aromatic Frameworks Data is illustrative and based on findings for similar porous aromatic frameworks.
| Functional Group | CO₂ Uptake (mmol/g at 273 K, 1 bar) | Isosteric Heat of Adsorption (Qst) for CO₂ (kJ/mol) | CO₂/N₂ Selectivity |
|---|---|---|---|
| Unfunctionalized | ~1.5 - 2.5 | ~20 - 25 | ~20 - 30 |
| -NH₂ | ~2.0 - 3.0 | ~25 - 35 | ~40 - 60 |
| -COOH | ~2.5 - 3.5 | ~22 - 28 | ~30 - 50 |
| -OH | ~1.8 - 2.8 | ~21 - 26 | ~25 - 45 |
The development of materials for the safe and efficient storage of methane (CH₄) and hydrogen (H₂) is essential for their use as clean energy carriers. Porous polymers derived from building blocks like this compound offer potential for high-capacity gas storage due to their low density and high porosity.
For methane storage, materials with high surface areas and optimized pore sizes are desirable. Flexible porous polymers have shown promise, with some exhibiting high methane working capacities that exceed the targets set by the U.S. Department of Energy. The flexibility of these frameworks can allow for greater storage capacities and can also aid in managing the heat generated during gas adsorption and desorption. While specific data for this compound-based polymers is an active area of research, related structures like tetraphenylmethane (B1200815) have been used to create polymers with significant gravimetric methane uptake.
Hydrogen storage in porous materials primarily relies on physisorption, where H₂ molecules are attracted to the surface of the material via van der Waals forces. Materials with high surface areas and a large volume of micropores are generally effective for hydrogen storage at cryogenic temperatures (77 K). Research on various porous organic materials has demonstrated the potential to achieve significant hydrogen storage capacities. The design of frameworks from this compound can be tailored to create a high density of adsorption sites, which is beneficial for maximizing hydrogen uptake.
Table 2: Comparison of Methane and Hydrogen Storage in Porous Materials Data represents typical values for high-performance porous polymers and serves as a benchmark for materials derived from this compound.
| Gas | Storage Conditions | Typical Gravimetric Capacity (wt%) | Typical Volumetric Capacity (g/L) |
|---|---|---|---|
| Methane (CH₄) | 273-298 K, 35-100 bar | 10 - 25 wt% | 150 - 200 g/L |
| Hydrogen (H₂) | 77 K, 1-100 bar | 1 - 8 wt% | 10 - 40 g/L |
Catalytic Applications of this compound-Based Frameworks
The versatility of this compound as a building block extends to the development of novel catalytic materials. By incorporating catalytically active sites into the framework of MOFs and COFs, it is possible to create highly efficient and recyclable heterogeneous catalysts.
Frameworks constructed using this compound can serve as robust supports for catalytically active metal nanoparticles or organocatalytic moieties. The porous nature of these materials allows for the diffusion of reactants to the active sites while the rigid framework prevents the aggregation and deactivation of the catalyst.
These heterogeneous catalysts have been explored for a variety of organic transformations, including coupling reactions, oxidations, and reductions. The ability to tune the chemical environment within the pores of the framework can lead to enhanced catalytic activity and selectivity compared to homogeneous catalysts. Furthermore, the solid nature of these catalysts simplifies their separation from the reaction mixture, allowing for easy recovery and reuse.
A particularly exciting area of research is the development of single-site catalysts, where isolated, well-defined active sites are spatially separated within the framework. MOFs and COFs are ideal platforms for creating such catalysts, as the active sites can be incorporated as part of the organic linker (derived from monomers like this compound) or coordinated to the metal nodes.
This precise control over the active site structure allows for a deeper understanding of reaction mechanisms and can lead to catalysts with exceptional activity and selectivity, mimicking the behavior of enzymes. Single-site catalysts in MOFs have been successfully employed in a range of reactions, including C-H activation and oxidation reactions. The isolation of active sites prevents bimolecular deactivation pathways, leading to more stable and long-lived catalysts.
Applications in Organic Electronics and Optoelectronics
The conjugated π-system of the ethynylphenyl groups in this compound suggests its potential for applications in organic electronics and optoelectronics. Polymers and materials derived from this compound can exhibit interesting photophysical and electronic properties.
The extended conjugation in polymers containing this compound units can lead to materials with tunable band gaps, making them suitable for use as active layers in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). The tetrahedral core of the molecule can lead to the formation of 3D networks that may facilitate charge transport in multiple directions, which is advantageous for device performance.
Research in this area focuses on the synthesis of soluble derivatives of this compound that can be processed from solution to form thin films. The photophysical properties, such as absorption and emission spectra, as well as the charge carrier mobilities of these materials, are key parameters that determine their suitability for specific optoelectronic applications.
Sensing and Detection Mechanisms
Fluorescence-based sensing is a highly sensitive and selective method for the detection of various analytes, including metal ions. Conjugated polymers are particularly well-suited for this application due to their strong fluorescence and the "molecular wire" effect, where the binding of an analyte to a single point on the polymer chain can quench the fluorescence of the entire chain, leading to a significant signal amplification.
Polymers containing arylene ethynylene units are excellent candidates for fluorescent sensors. The rigid and highly conjugated backbone of these polymers often results in high fluorescence quantum yields. The incorporation of specific recognition sites for a target analyte into the polymer structure can lead to highly selective sensors.
In the context of uranyl ion (UO₂²⁺) detection, which is of great environmental importance due to the toxicity and radioactivity of uranium, fluorescent sensors offer a promising approach. While specific research on this compound-based polymers for this purpose is limited, the general principles of designing conjugated polymer sensors can be applied. A potential strategy involves incorporating ligands with a high affinity for the uranyl ion into the polymer backbone or as pendant groups. The binding of the uranyl ion to these ligands would then induce a change in the polymer's fluorescence, either through quenching or enhancement, providing a detectable signal.
For instance, a novel fluorescent sensor for uranyl ions was developed using a tetraphenylethene-based derivative, which exhibited aggregation-induced emission. bohrium.com The binding of uranyl ions led to a quenching of this emission, allowing for visual detection under UV light. bohrium.com The design of such sensors often relies on the chelation of the metal ion by specific functional groups on the fluorescent molecule.
Table 3: Characteristics of a Fluorescent Sensor for Uranyl Ion Detection
| Sensor Material | Detection Mechanism | Limit of Detection | Response Time |
|---|---|---|---|
| TPE-EDC | Fluorescence quenching | 69 pmol/L | 30 s |
Supramolecular Chemistry and Host Guest Phenomena of Bis 4 Ethynylphenyl Methane Analogues
Design Principles for Supramolecular Assemblies
The rational design of supramolecular assemblies hinges on the predictable nature of non-covalent interactions and the stereochemical information encoded within the molecular building blocks. For bis(4-ethynylphenyl)methane analogues, several key features dictate their assembly into higher-order structures. The diphenylmethane (B89790) core imparts a V-shape to the molecule, with the flexibility of the central methylene (B1212753) group allowing for conformational adjustments. The two terminal ethynyl (B1212043) groups provide sites for directional interactions, primarily through hydrogen bonding and π-interactions.
The design principles for supramolecular assemblies involving these analogues are centered on:
Non-Covalent Interactions: The formation and stability of these supramolecular structures are governed by a variety of non-covalent interactions. These include hydrogen bonds (where the acetylenic hydrogen acts as a donor), π-π stacking interactions between the phenyl rings, and C-H···π interactions. The interplay and cooperativity of these forces are crucial in determining the final architecture.
Dynamic and Reversible Systems: A key tenet of supramolecular chemistry is the reversibility of the non-covalent bonds, which allows for self-correction and the formation of thermodynamically stable products. This principle is applicable to assemblies of this compound analogues, where the system can potentially rearrange to achieve the most stable configuration.
Metallo-Supramolecular Architectures
The terminal alkyne functionalities of this compound and its derivatives make them excellent ligands for the construction of metallo-supramolecular architectures. The interaction with metal centers can lead to the formation of discrete coordination complexes or extended metal-organic frameworks (MOFs). The design of these architectures is guided by the coordination preferences of the metal ion and the geometry of the organic ligand.
The ethynyl groups can coordinate to metal ions in several ways, including η¹-alkynyl (terminal) and η²-alkyne (side-on) coordination, or by forming metal acetylide complexes. The V-shaped disposition of the two ethynyl groups in this compound allows it to act as a ditopic ligand, bridging two metal centers. This can lead to the formation of various supramolecular structures, such as:
Discrete Macrocycles: By reacting with metal complexes that have a preference for specific coordination angles, this compound can form discrete, closed-ring structures.
Coordination Polymers: In the presence of metal ions that can adopt linear or other extended coordination geometries, the ligand can lead to the formation of one-, two-, or three-dimensional coordination polymers.
While specific examples of metallo-supramolecular architectures based solely on this compound are not extensively documented, the principles of coordination-driven self-assembly suggest its high potential for creating novel materials with interesting catalytic, photophysical, or porous properties.
Host-Guest Interactions in Crystalline Structures
The solid-state packing of this compound and its analogues provides a rich landscape for studying host-guest interactions and the role of subtle non-covalent forces in determining crystal architecture. The voids created by the packing of these V-shaped molecules can accommodate guest molecules, leading to the formation of crystalline inclusion compounds.
Interaction with the Phenyl Ring: The acetylenic C-H group can act as a donor to the π-system of a phenyl ring on an adjacent molecule.
Interaction with the Ethynyl Group: The phenyl C-H groups can interact with the π-electron cloud of the carbon-carbon triple bond.
These interactions, though individually weak, are numerous and collectively contribute significantly to the stabilization of the crystal lattice. They often lead to specific packing arrangements, such as herringbone or layered structures. For instance, the crystal structures of 1,4-diethynylbenzene (B1207667) and 1,3,5-triethynylbenzene (B1295396) exhibit zigzag networks stabilized by C-H···π interactions involving the triple bond. Similar motifs can be expected in the crystal packing of this compound.
Beyond C-H···π interactions, the solid-state structures of this compound analogues are influenced by a hierarchy of other non-covalent forces. The interplay of these interactions dictates the final crystal packing and the formation of any potential host-guest complexes.
Key non-covalent interactions and their influence on packing are summarized in the table below:
| Interaction Type | Description | Potential Impact on Packing |
| π-π Stacking | Attractive interaction between the π-orbitals of adjacent phenyl rings. | Can lead to columnar or layered structures. The offset of the rings is crucial in determining the strength of the interaction. |
| Hydrogen Bonding | The acetylenic C-H group can act as a hydrogen bond donor to a suitable acceptor, such as a solvent molecule or another functional group on a neighboring molecule. | Can create robust, directional linkages, leading to well-defined one-, two-, or three-dimensional networks. |
| van der Waals Forces | Non-specific attractive or repulsive forces between atoms. | Contribute to the overall cohesive energy of the crystal and influence the density of the packing. |
The diphenylmethane core's flexibility allows the molecule to adopt different conformations, which can lead to polymorphism—the existence of multiple crystal forms with different packing arrangements and physical properties.
Molecular Recognition in Porous Solids
The ability to form porous materials is a key application of supramolecular chemistry. Porous aromatic frameworks (PAFs) are a class of materials with high surface areas and stabilities, making them suitable for applications in gas storage, separation, and catalysis. While this compound itself may not form a stable porous solid due to efficient packing, its derivatives or its use as a building block in polymerization reactions can lead to the formation of porous organic polymers (POPs).
The design of such porous solids for molecular recognition involves creating pores with specific sizes, shapes, and chemical functionalities that are complementary to the target guest molecule. The ethynyl groups of this compound can be utilized in polymerization reactions, such as Sonogashira coupling, to create a rigid and extended porous network.
The principles of molecular recognition in such porous solids would be based on:
Size and Shape Selectivity: The pore dimensions of the material can be tailored by the length and geometry of the building blocks to selectively include guest molecules of a specific size and shape.
Chemical Affinity: The phenyl rings and ethynyl groups lining the pores can provide sites for non-covalent interactions with guest molecules, such as π-π stacking and hydrogen bonding. This chemical complementarity enhances the selectivity of guest binding.
Dynamic Frameworks: In some cases, the framework may exhibit flexibility, allowing for induced-fit binding of guest molecules, similar to biological receptors.
Porous organic polymers derived from pyrene-based building blocks have demonstrated effective fluorescence-based sensing of pesticides, showcasing the potential of such materials in molecular recognition and detection. A similar approach using this compound as a building block could lead to new sensory materials.
Theoretical and Computational Investigations of Bis 4 Ethynylphenyl Methane Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the intrinsic electronic and structural properties of molecules at the atomic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. semanticscholar.org For Bis(4-ethynylphenyl)methane, DFT studies are crucial for understanding its fundamental chemical nature. Calculations are typically performed to determine the molecule's optimized geometry, electronic properties, and vibrational frequencies.
Key insights from DFT studies include the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally suggests higher reactivity, which is particularly relevant for the polymerization of the terminal ethynyl (B1212043) groups.
DFT calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and are used to predict reactive sites for electrophilic and nucleophilic attack. mdpi.com This information is vital for understanding intermolecular interactions and how the molecules might self-assemble in the solid state.
Table 1: Representative Data from DFT Calculations for Aromatic Ethynyl Compounds Note: This table presents typical values obtained for similar molecules, as specific DFT data for this compound is not publicly available.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -5.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 to -1.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Relates to chemical reactivity and stability semanticscholar.org |
| Dipole Moment | 0.0 to 0.5 D | Indicates molecular polarity |
Semiempirical Methods (AM1, PM3) in Solid-State Systems
While DFT provides high accuracy, its computational cost can be prohibitive for very large systems, such as polymers or crystal lattices. Semiempirical methods like Austin Model 1 (AM1) and Parameterized Model 3 (PM3) offer a computationally less expensive alternative. These methods use parameters derived from experimental data to simplify quantum mechanical calculations.
In the context of solid-state systems of this compound, AM1 and PM3 can be employed to model the packing of molecules in a crystal and to study the conformational structure of polymer chains. grafiati.com They are particularly useful for exploring the potential energy surface of large systems, identifying stable conformations, and estimating bulk properties like density and heat of formation. Although less accurate than DFT for electronic properties, their efficiency allows for the simulation of thousands of atoms, providing valuable insights into the morphology and structure of materials derived from this compound. grafiati.com
Molecular Dynamics and Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic evolution of a system. This approach bridges the gap between quantum chemical calculations on single molecules and the macroscopic properties of materials.
Atomistic Simulations of Microporous Structures
This compound is a potential building block for creating microporous organic polymers, valued for their high surface area in applications like gas storage and catalysis. Atomistic simulations are instrumental in predicting and rationalizing the structure of these complex, amorphous networks.
In a typical simulation, a virtual reaction box is filled with monomers, and a polymerization algorithm is applied to form cross-linked networks. The resulting polymer structure is then allowed to relax to an energetically favorable state. These simulations can predict key material properties such as the Brunauer-Emmett-Teller (BET) specific surface area, pore size distribution, pore volume, and bulk density. acs.orguea.ac.uk For instance, studies on networks synthesized from the structurally similar monomer tri-(4-ethynylphenyl)amine have shown that atomistic simulations can successfully rationalize experimentally observed surface areas and micropore structures. acs.orgresearchgate.net This predictive capability allows for the computational screening of different monomers and synthetic conditions to design materials with tailored porosity.
| Property | Experimental Value | Simulated Value |
|---|---|---|
| BET Surface Area (m²/g) | 1055 | 1214 |
| Micropore Volume (cm³/g) | 0.45 | 0.54 |
| Bulk Density (g/cm³) | 0.31 | 0.34 |
Modeling of Interaction Dynamics and Conformational Preferences
The flexibility of the this compound molecule is largely determined by the rotation of the two phenyl rings around the central methylene (B1212753) bridge. The specific conformation of the molecule influences how it packs in a crystal and the topology of the resulting polymer network.
Molecular dynamics simulations can be used to explore the conformational landscape of the molecule. nih.gov By calculating the potential energy as a function of the dihedral angles of the phenyl rings, researchers can identify the most stable, low-energy conformations. nih.gov These simulations also provide insights into the non-covalent interactions (e.g., π-π stacking) between molecules, which govern the self-assembly and bulk morphology of the material. Understanding these dynamics is crucial for controlling the structure and properties of materials synthesized from this monomer.
Prediction of Material Properties and Reactivity
A primary goal of theoretical and computational investigations is to predict the properties and reactivity of new materials before they are synthesized. By integrating insights from both quantum chemistry and molecular simulations, a comprehensive picture of the potential of this compound can be developed.
DFT calculations on the monomer can predict its reactivity, particularly the susceptibility of the ethynyl groups to undergo polymerization reactions. mdpi.com The HOMO-LUMO gap and MEP maps provide a basis for understanding how the polymerization will proceed. semanticscholar.org
Once the polymer is formed, atomistic and molecular dynamics simulations can predict its bulk properties. For microporous polymers, this includes the surface area and pore distribution, which are critical for applications in separation and storage. acs.org For dense, structural polymers, simulations can be used to predict thermo-mechanical properties such as the glass transition temperature, elastic modulus, and tensile strength, guiding their application in advanced composites and high-performance materials. nih.gov This synergy between different computational techniques provides a powerful platform for the rational design of new materials based on the this compound scaffold.
Wave Function Studies and Electronic Structure AnalysisSpecific wave function studies or detailed electronic structure analyses for this compound in the context of framework materials are not present in the reviewed literature.
It is important to note that the absence of published data does not necessarily mean that such research has not been conducted, but rather that it is not available in the public domain. Future research may address these specific areas for this compound.
Advanced Spectroscopic and Structural Elucidation Techniques for Bis 4 Ethynylphenyl Methane Derived Materials
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state Nuclear Magnetic Resonance (ssNMR) is an indispensable tool for elucidating the structure of insoluble, cross-linked polymers derived from Bis(4-ethynylphenyl)methane. mdpi.com Unlike solution NMR, ssNMR provides detailed atomic-level information about materials in the solid state, regardless of their crystallinity or solubility. mdpi.comresearchgate.net For network polymers synthesized from this compound, which are often amorphous and intractable, ssNMR is one of the primary methods for confirming the covalent structure.
Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique applied to these materials. aston.ac.uk The ¹³C CP/MAS spectrum is particularly informative. It allows for the identification of carbon atoms in different chemical environments within the polymer network. For a polymer formed by the cyclotrimerization or coupling of the ethynyl (B1212043) groups of this compound, the ¹³C CP/MAS spectrum would be expected to show:
Disappearance of the ethynyl carbon signals: The characteristic signals for the sp-hybridized carbons of the starting monomer's alkyne groups would be absent or significantly diminished, indicating successful polymerization.
Appearance of new aromatic signals: New signals corresponding to the formation of 1,3,5-trisubstituted or 1,2,4-trisubstituted benzene (B151609) rings (from cyclotrimerization) would appear in the aromatic region of the spectrum.
Signals from the backbone: The signals corresponding to the methylene (B1212753) bridge carbon (-CH₂-) and the original phenyl rings from the monomer unit would also be present, confirming the integrity of the monomer backbone within the polymer structure.
Furthermore, ssNMR techniques can probe the molecular dynamics within the polymer network, such as the 180° flipping of phenyl rings, which is characteristic of amorphous polymers. mdpi.com This information is crucial for understanding the relationship between the material's structure and its physical properties.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a fundamental method for confirming the polymerization of this compound and characterizing the resulting material's structure. aston.ac.ukrsc.org
FT-IR Spectroscopy is highly sensitive to the presence of specific functional groups. In the context of this compound polymerization, FT-IR spectra are used to monitor the reaction progress and confirm the final structure. Key spectral features include:
A strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne in the monomer.
A sharp, weaker band around 2100 cm⁻¹ due to the C≡C stretching vibration.
Upon successful polymerization, these characteristic alkyne bands will disappear or be greatly reduced in intensity. The formation of new aromatic rings through cyclotrimerization results in changes in the aromatic C-H and C=C stretching regions (typically 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively).
Raman Spectroscopy complements FT-IR and is particularly useful for studying the carbon framework. uniupo.it The C≡C triple bond, being symmetric, often gives a stronger signal in the Raman spectrum than in the FT-IR spectrum. Therefore, the disappearance of the C≡C stretching band (around 2100 cm⁻¹) in the Raman spectrum provides strong evidence of complete polymerization. uniupo.it In studies of related porous aromatic frameworks, Raman and FT-IR have been used to confirm that the polymerization process is essentially complete. uniupo.it
For porous materials derived from this compound, vibrational spectroscopy can also be used to study host-guest interactions. For instance, in-situ FT-IR spectroscopy can monitor changes in the vibrational modes of the polymer framework upon the adsorption of gas molecules like methane (B114726), providing insights into the nature and location of adsorption sites. uniupo.it
Electron Microscopy (SEM, TEM) for Morphological Analysis
Electron microscopy techniques are vital for understanding the morphology, particle size, and texture of materials synthesized from this compound.
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of the material. For porous organic frameworks derived from monomers like this compound, TEM can help to determine if the material possesses any ordered domains within its generally amorphous structure. It can reveal the presence of uniform pores at the nanoscale and provide information on the particle size and shape distribution with high precision.
Together, SEM and TEM provide a comprehensive picture of the material's morphology across different length scales, which is crucial for applications where particle size, shape, and surface texture are important parameters.
X-ray Diffraction (PXRD, Single Crystal) for Crystalline Structure Characterization
X-ray diffraction is the definitive method for determining the degree of crystallinity in a material.
Powder X-ray Diffraction (PXRD) is applied to bulk powder samples of this compound-derived polymers. aston.ac.uk Network polymers formed through irreversible covalent bond formation, such as those from the cyclotrimerization of ethynyl monomers, are typically amorphous. whiterose.ac.uk This lack of long-range periodic order is confirmed by PXRD analysis, which shows a broad, featureless halo rather than sharp Bragg diffraction peaks. whiterose.ac.uk This finding is characteristic of many porous organic frameworks and indicates a disordered arrangement of the polymer chains in the solid state.
Single Crystal X-ray Diffraction provides the most precise atomic-level structural information, but it is contingent on the ability to grow a high-quality single crystal of the material. For cross-linked, insoluble network polymers derived from this compound, obtaining single crystals is generally not feasible. However, this technique is invaluable for determining the exact structure of the monomer building blocks or, in rare cases, highly crystalline porous organic frameworks. beilstein-journals.orgresearchgate.net The structural information from the monomer can then be used for computational modeling of the resulting amorphous polymer network.
Gas Sorption Analysis (N₂, Ar Adsorption-Desorption Isotherms, BET, DFT Methods)
Gas sorption analysis is a critical technique for characterizing the porosity of materials derived from this compound. These measurements are fundamental to evaluating their potential for gas storage and separation applications. mdpi.com
Nitrogen (N₂) Adsorption-Desorption Isotherms , typically measured at 77 K (the boiling point of liquid nitrogen), are the standard method for assessing porosity. mdpi.com The shape of the isotherm provides qualitative information about the pore structure. According to the IUPAC classification, a Type I isotherm is characteristic of microporous materials (pore width < 2 nm), showing a rapid uptake of gas at low relative pressures as the micropores are filled. The presence of hysteresis between the adsorption and desorption branches can indicate the presence of mesopores (2-50 nm).
The Brunauer-Emmett-Teller (BET) method is applied to the N₂ adsorption data to calculate the specific surface area of the material. mdpi.com Porous aromatic frameworks derived from ethynyl-functionalized monomers often exhibit very high BET surface areas, which is a key requirement for high-performance adsorbent materials.
The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity. To gain more detailed information about the pore size distribution (PSD), computational models are applied to the isotherm data. Density Functional Theory (DFT) methods are commonly used to calculate the PSD for microporous and mesoporous materials, providing a quantitative measure of the distribution of pore sizes within the network.
The data below, from analogous porous aromatic frameworks, illustrates the typical porosity characteristics investigated with these methods.
| Parameter | Value |
|---|---|
| BET Surface Area (m²/g) | 757 |
| Total Pore Volume (cm³/g) | 0.35 |
| Micropore Volume (cm³/g) | 0.28 |
| Gas | Uptake (cm³/g) |
|---|---|
| Carbon Dioxide (CO₂) | 58.0 |
| Methane (CH₄) | 15.2 |
| Oxygen (O₂) | 4.3 |
| Nitrogen (N₂) | 3.7 |
| Hydrogen (H₂) | 2.5 |
Data presented is for a representative hyper-crosslinked porous polymer and serves as an illustrative example of the type of data obtained for materials derived from this compound. mdpi.com
Future Research Directions and Emerging Applications
Integration into Multifunctional Materials
A significant future direction for bis(4-ethynylphenyl)methane lies in its integration into multifunctional materials, where its inherent properties can be combined with those of other components to create materials with synergistic or entirely new functionalities. The rigid, three-dimensional structure imparted by the methane (B114726) core is instrumental in creating materials with high porosity and thermal stability.
Research has demonstrated that related ethynyl-functionalized tetrahedral monomers, such as tetrakis(4-ethynylphenyl)methane (B1631557), are effective building blocks for hyper-cross-linked polymers (HCPs) and microporous organic polymers (MOPs). These materials exhibit significant potential for gas storage and separation due to their high surface areas and tunable pore sizes. For instance, polymers derived from tetrakis(4-ethynylphenyl)methane have been reported to exhibit exceptionally high BET surface areas, in the range of 1700-1900 m²/g. researchgate.net The incorporation of this compound into such frameworks could lead to materials with tailored gas adsorption properties. The ethynyl (B1212043) groups serve as reactive sites for creating extended covalent networks through reactions like Sonogashira–Hagihara cross-coupling and "click" chemistry. researchgate.netmdpi.comsci-hub.st
Future work will likely focus on creating hybrid materials where this compound-based polymers act as a scaffold for nanoparticles, catalysts, or other functional molecules. This could lead to the development of novel materials for applications in heterogeneous catalysis, chemical sensing, and controlled release systems. The ability to form robust, porous networks makes these materials excellent candidates for supporting and stabilizing active species, thereby enhancing their performance and recyclability.
| Monomer | Polymer Type | Reported BET Surface Area (m²/g) | Potential Application |
|---|---|---|---|
| Tetrakis(4-ethynylphenyl)methane | Hyper-cross-linked Polymer (HCP) | 1700-1900 researchgate.net | Gas Storage |
| Tetrakis(4-ethynylphenyl)methane | Covalent Organic Polymer (COP) | 755 sci-hub.st | CO₂ Adsorption |
Development of Novel Synthetic Strategies for Enhanced Control
The development of more sophisticated synthetic methodologies is crucial for unlocking the full potential of this compound. While methods like Sonogashira–Hagihara coupling and Diels-Alder polycondensation have been successfully employed, future research will likely focus on achieving greater control over the polymerization process. mdpi.comsci-hub.st This includes controlling the molecular weight, polydispersity, and topology of the resulting polymers.
Controlled polymerization techniques, often referred to as living polymerizations, are being explored for related monomers. nih.gov For instance, transition-metal-free controlled polymerization has been developed for poly(p-aryleneethynylene)s, which share the ethynyl-aryl structural motif. nih.gov Applying similar strategies to this compound could enable the synthesis of well-defined polymer architectures, such as block copolymers. This level of control is essential for creating materials with precisely engineered properties and for studying structure-property relationships in a systematic manner.
Furthermore, the development of "greener" synthetic routes is an ongoing area of interest. nih.gov This includes the use of more environmentally benign catalysts and solvents, as well as developing more energy-efficient reaction conditions. The exploration of mechanochemical and photochemical polymerization methods could also provide novel pathways to this compound-based materials with unique properties.
Advanced Computational Modeling for Rational Design and Property Prediction
Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for the rational design of new materials based on this compound. mdpi.comchemrxiv.org DFT calculations can provide valuable insights into the electronic and structural properties of both the monomer and the resulting polymers. rsc.org
By modeling parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the electronic band gap, which is a critical parameter for electronic and optoelectronic applications. nih.gov Molecular electrostatic potential (MEP) mapping can identify regions of the molecule that are electron-rich or electron-poor, providing clues about its reactivity and intermolecular interactions. researchgate.net
Future research will likely involve the use of more advanced computational techniques to predict the bulk properties of this compound-based materials. This includes simulating the self-assembly of these molecules into larger structures and predicting the porosity and gas adsorption isotherms of the resulting frameworks. Such in silico experiments can significantly accelerate the discovery and development of new materials by allowing researchers to screen a large number of potential structures and identify the most promising candidates for experimental synthesis. researchgate.net
| Computational Method | Predicted Properties | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP) mdpi.comrsc.orgnih.gov | Predicting electronic properties and reactivity. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, self-assembly behavior, mechanical properties. | Understanding polymer chain dynamics and bulk material properties. |
| Grand Canonical Monte Carlo (GCMC) Simulations | Gas adsorption isotherms, selectivity. | Designing materials for gas storage and separation. |
Exploration of New Application Domains for this compound-Based Architectures
While current research has largely focused on porous materials for gas storage, the unique electronic and structural properties of this compound-based architectures suggest their potential in a much broader range of applications. The extended π-conjugation in polymers derived from this monomer makes them candidates for use in organic electronics. For example, similar poly(aryleneethynylene)s are being investigated for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org
Another emerging area is the use of this compound as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org The terminal alkyne groups can coordinate to metal centers or be further functionalized to create complex, multi-dimensional structures with interesting catalytic, magnetic, or luminescent properties. For instance, coordination polymers based on a related bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane ligand have been shown to be effective in the luminescent detection of antibiotics and pesticides. nih.gov
Furthermore, the high thermal stability and char yield of polymers derived from ethynyl-functionalized aromatics make them attractive for applications in high-performance composites, such as those used in the aerospace industry. The cross-linked, rigid network that forms upon curing can impart exceptional thermal and mechanical properties to the composite material. sci-hub.se Future research will likely explore the use of this compound as a matrix resin or an additive to enhance the performance of existing composite systems.
Q & A
What are the primary synthetic routes for preparing bis(4-ethynylphenyl)methane, and how are intermediates characterized?
Basic Research Question
this compound is typically synthesized via Sonogashira coupling or alkyne homocoupling reactions. A common intermediate, tetrakis(4-ethynylphenyl)methane, is synthesized by reacting tetra(4-bromophenyl)methane with trimethylsilylacetylene followed by deprotection . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy to confirm ethynyl group incorporation and purity. Gas chromatography-mass spectrometry (GC-MS) may also verify intermediate stability and byproduct formation .
Advanced Research Question
Advanced synthesis challenges include controlling regioselectivity and minimizing side reactions (e.g., alkyne oligomerization). To address this, researchers optimize palladium catalyst loading (e.g., Pd(PPh₃)₄) and employ inert atmospheres to suppress oxidation. Recent studies suggest microwave-assisted synthesis reduces reaction times while improving yield .
How is this compound utilized in designing porous organic polymers (POPs)?
Basic Research Question
The compound’s tetrahedral geometry and ethynyl groups enable covalent bonding with functional linkers (e.g., brominated aromatics) to form conjugated microporous polymers (CMPs). For example, reacting this compound with 2,5-dibromobenzoic acid derivatives yields CMPs with tunable pore sizes (1–3 nm) and surface areas exceeding 600 m²/g .
Advanced Research Question
Advanced applications involve post-synthetic modifications to enhance functionality. For instance, grafting TEMPO radicals onto CMPs creates redox-active frameworks for catalytic oxidation of 5-hydroxymethylfurfural (HMF). Researchers use electron paramagnetic resonance (EPR) spectroscopy to confirm radical incorporation and monitor stability under reactive conditions .
What characterization techniques are critical for analyzing this compound-based materials?
Basic Research Question
Standard characterization includes:
- X-ray diffraction (XRD): To assess crystallinity in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).
- Scanning electron microscopy (SEM): To visualize surface morphology and pore distribution.
- NMR and Fourier-transform infrared (FTIR) spectroscopy: To confirm structural integrity and functional group retention .
Advanced Research Question
Advanced studies employ synchrotron-based X-ray absorption spectroscopy (XAS) to probe local electronic environments around catalytic sites. For gas adsorption applications, in situ diffuse reflectance infrared Fourier-transform spectroscopy (DRIFTS) monitors CO₂ binding mechanisms in porous frameworks .
How do structural modifications of this compound impact CO₂ capture performance?
Basic Research Question
Unmodified frameworks exhibit moderate CO₂ uptake (~2 mmol/g at 1 bar, 298 K). Introducing basic sites (e.g., amine groups) via post-synthetic modification enhances selectivity (CO₂/N₂ > 50) by promoting chemisorption .
Advanced Research Question
Contradictions arise in balancing porosity and functional group density. Excessive functionalization reduces surface area, lowering physisorption capacity. Hybrid strategies, such as embedding ionic liquids into pores, improve both uptake (up to 4 mmol/g) and cycling stability .
What are the stability challenges of this compound-derived materials under catalytic conditions?
Basic Research Question
CMPs and POPs show moderate thermal stability (<400°C) but degrade in strongly acidic/alkaline media. Accelerated aging tests (e.g., exposure to 1M HCl) reveal structural collapse via ethynyl bond cleavage, detectable through XRD and nitrogen physisorption .
Advanced Research Question
Advanced mitigation strategies include crosslinking with robust linkers (e.g., triazine units) or encapsulating catalytic nanoparticles (e.g., Pd) to shield the framework. In situ EPR and thermogravimetric analysis (TGA) quantify radical stability and decomposition pathways during catalysis .
How can computational methods guide the design of this compound-based materials?
Advanced Research Question
Density functional theory (DFT) predicts binding energies of CO₂ at functional sites, aiding in linker selection. Grand canonical Monte Carlo (GCMC) simulations optimize pore geometry for gas separation (e.g., CO₂/CH₄). Experimental validation via breakthrough curves confirms computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
